molecular formula C17H21N3O3 B2618288 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide CAS No. 741-46-8

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide

Cat. No. B2618288
CAS RN: 741-46-8
M. Wt: 315.373
InChI Key: HVGAMVZZOIXMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . These types of compounds have been studied for their potential anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of this compound is related to its crystal structure . Crystallographic analysis can provide insights into the role of substituents on the cyclohexane ring in supramolecular arrangements .

Scientific Research Applications

Drug Discovery

The compound is part of the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

Inhibition of ALR2

One specific application of CHEMBL4456333 is its use in inhibiting ALR2 (Aldose Reductase), an enzyme involved in the polyol pathway . This could potentially be useful in the treatment of complications related to diabetes.

Novelty Checking in Medicinal Chemistry

The compound can be used for novelty checking against the comprehensive patent chemical space . This helps in extracting all patented chemical series for a biological target, which is a popular use case among medicinal chemists .

RIPK1 Inhibition

The compound has been identified as a potent inhibitor of RIPK1 (Receptor-interacting serine/threonine-protein kinase 1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death. Inhibiting RIPK1 can have significant implications in treating diseases where necroptosis is a factor .

Protein Tyrosine Phosphatase 1B Inhibition

Some derivatives of the compound have shown moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin signaling, and its inhibition can be beneficial in the treatment of type 2 diabetes and obesity .

TYK2/JAK1 Inhibition

The compound has been identified as a selective inhibitor of TYK2/JAK1 (Tyrosine Kinase 2/Janus Kinase 1) . These kinases are involved in various signaling pathways, and their inhibition can have therapeutic implications in several diseases, including autoimmune diseases .

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-7-13(8-6-12)18-14(21)11-20-15(22)17(19-16(20)23)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGAMVZZOIXMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.